1-[(Benzylsulfanyl)methyl]-1H-1,2,3-benzotriazole
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Overview
Description
1-[(Benzylsulfanyl)methyl]-1H-1,2,3-benzotriazole is an organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including corrosion inhibitors, pharmaceuticals, and dyes. This particular compound features a benzylsulfanyl group attached to a benzotriazole ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Benzylsulfanyl)methyl]-1H-1,2,3-benzotriazole typically involves the reaction of benzyl chloride with 1H-1,2,3-benzotriazole-1-methanethiol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-[(Benzylsulfanyl)methyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group, yielding the corresponding benzotriazole derivative.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Sodium hydride, potassium tert-butoxide, dimethylformamide as solvent.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of benzotriazole derivatives.
Substitution: Formation of various substituted benzotriazole compounds.
Scientific Research Applications
1-[(Benzylsulfanyl)methyl]-1H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized as a corrosion inhibitor in metalworking fluids and as an additive in lubricants.
Mechanism of Action
The mechanism of action of 1-[(Benzylsulfanyl)methyl]-1H-1,2,3-benzotriazole involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole ring can form coordination complexes with metal ions, affecting the activity of metalloenzymes. Additionally, the sulfanyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
1H-1,2,3-Benzotriazole: Lacks the benzylsulfanyl group, making it less versatile in certain applications.
2-Mercaptobenzothiazole: Contains a thiazole ring instead of a triazole ring, leading to different chemical properties and applications.
Benzylthiol: Lacks the triazole ring, limiting its use in coordination chemistry and as a ligand.
Uniqueness: 1-[(Benzylsulfanyl)methyl]-1H-1,2,3-benzotriazole is unique due to the presence of both the benzylsulfanyl group and the benzotriazole ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
1-(benzylsulfanylmethyl)benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c1-2-6-12(7-3-1)10-18-11-17-14-9-5-4-8-13(14)15-16-17/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPKIHCTTQTTCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCN2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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